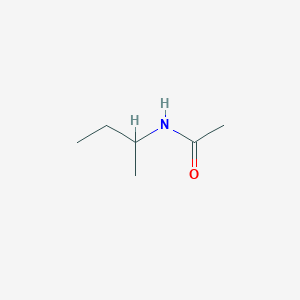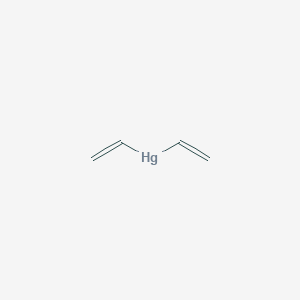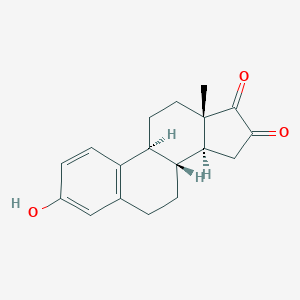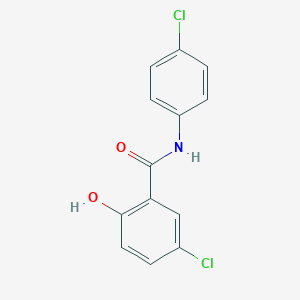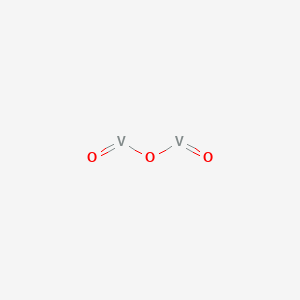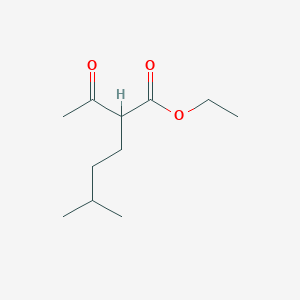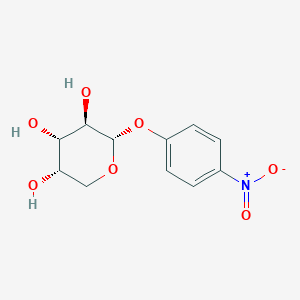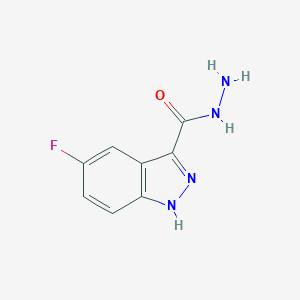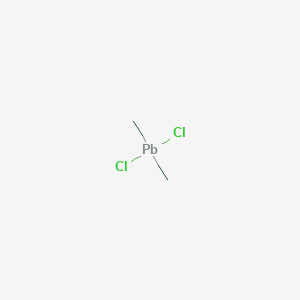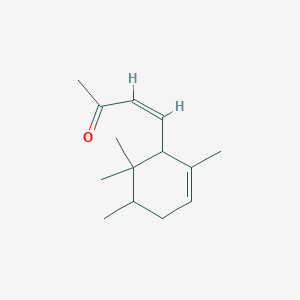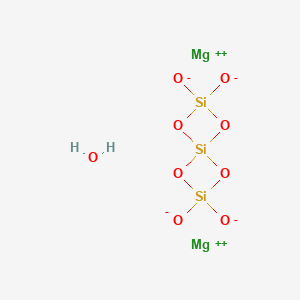
Magnesium silicate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium silicate hydrate is a naturally occurring mineral that is commonly found in rocks and soils. It is also known as hydrous magnesium silicate, or simply as talc. Magnesium silicate hydrate has a wide range of applications, including in the pharmaceutical, cosmetic, and food industries.
Mécanisme D'action
The mechanism of action of magnesium silicate hydrate is not fully understood, but it is believed to be related to its high surface area and ability to absorb and adsorb molecules. It has been shown to inhibit the growth of bacteria and fungi, as well as reduce inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
Magnesium silicate hydrate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, magnesium silicate hydrate has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using magnesium silicate hydrate in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of applications. However, one limitation is that it can be difficult to control the particle size and morphology of magnesium silicate hydrate, which can affect its properties and performance.
Orientations Futures
There are many potential future directions for research on magnesium silicate hydrate. One area of interest is its use as a drug carrier for targeted drug delivery. Another area of interest is its use in the development of new antimicrobial agents. Additionally, more research is needed to fully understand the mechanism of action of magnesium silicate hydrate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Magnesium silicate hydrate can be synthesized through a variety of methods, including hydrothermal synthesis, sol-gel synthesis, and co-precipitation. Hydrothermal synthesis involves heating magnesium and silicon compounds in water at high temperatures and pressures, while sol-gel synthesis involves the formation of a gel from a liquid precursor. Co-precipitation involves the precipitation of magnesium and silicon compounds from a solution.
Applications De Recherche Scientifique
Magnesium silicate hydrate has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. Magnesium silicate hydrate has also been investigated for its use as a drug carrier, as it has a high surface area and can absorb large amounts of drugs.
Propriétés
Numéro CAS |
1343-90-4 |
|---|---|
Nom du produit |
Magnesium silicate hydrate |
Formule moléculaire |
H2Mg2O9Si3 |
Poids moléculaire |
278.88 g/mol |
Nom IUPAC |
dimagnesium;2,2,6,6-tetraoxido-1,3,5,7-tetraoxa-2,4,6-trisilaspiro[3.3]heptane;hydrate |
InChI |
InChI=1S/2Mg.O8Si3.H2O/c;;1-9(2)5-11(6-9)7-10(3,4)8-11;/h;;;1H2/q2*+2;-4; |
Clé InChI |
DGVMNQYBHPSIJS-UHFFFAOYSA-N |
SMILES |
O.[O-][Si]1(O[Si]2(O1)O[Si](O2)([O-])[O-])[O-].[Mg+2].[Mg+2] |
SMILES canonique |
O.[O-][Si]1(O[Si]2(O1)O[Si](O2)([O-])[O-])[O-].[Mg+2].[Mg+2] |
Autres numéros CAS |
1343-90-4 |
Numéros CAS associés |
14987-04-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



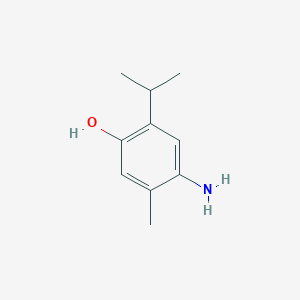
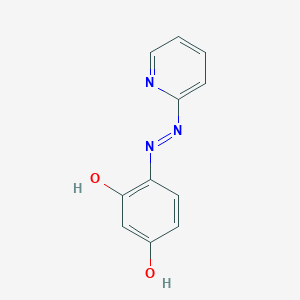
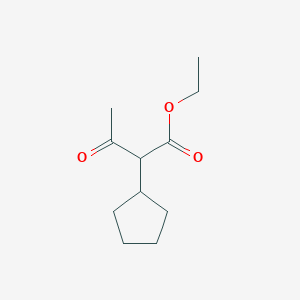
![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
